5-(Benzyloxy)-1-chloro-2-fluoro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-1-chloro-2-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-chloro-2-fluoro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable benzyloxy precursor reacts with a chlorofluorobenzene derivative under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K_2CO_3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-chloro-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN_3) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as KMnO_4 in aqueous or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of simpler benzene derivatives without the benzyloxy group.
Scientific Research Applications
5-(Benzyloxy)-1-chloro-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-chloro-2-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in organic synthesis.
Benzotrifluoride: Another trifluoromethyl-substituted benzene derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
5-(Benzyloxy)-1-chloro-2-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both electron-withdrawing (trifluoromethyl, chloro, fluoro) and electron-donating (benzyloxy) groups makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-12-7-10(6-11(13(12)16)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOUGFDELDCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.